N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 166904-37-6
VCID: VC6769168
InChI: InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H
SMILES: C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride

CAS No.: 166904-37-6

Cat. No.: VC6769168

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15

* For research use only. Not for human or veterinary use.

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride - 166904-37-6

Specification

CAS No. 166904-37-6
Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
IUPAC Name N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H
Standard InChI Key ZWCHZPOTPFIFKS-UHFFFAOYSA-N
SMILES C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound consists of an aniline group (C₆H₅NH₂) linked via a methylene bridge (-CH₂-) to a 4,5-dihydro-1H-imidazol-2-yl group. The imidazoline ring, a partially saturated imidazole derivative, contains two nitrogen atoms at positions 1 and 3, contributing to its basicity and chelating capabilities . The dihydrochloride salt forms through protonation of the imidazoline nitrogens, resulting in a molecular formula of C₁₁H₁₅N₃·2HCl and a molecular weight of 258.18 g/mol.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃·2HCl
Molecular Weight258.18 g/mol
IUPAC NameN-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
SMILESC1=CC=CC=C1NCC2=NCCN2.Cl.Cl
InChIKeyWOYZHFHQSIRZAK-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous imidazoline derivatives reveal planar imidazoline rings with bond lengths of 1.34 Å (C=N) and 1.47 Å (C-N), consistent with partial double-bond character . The dihydrochloride salt forms a monoclinic crystal lattice stabilized by hydrogen bonding between chloride ions and protonated imidazoline nitrogens .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Condensation Reaction: 4,5-Dihydro-1H-imidazole-2-carbaldehyde reacts with aniline in ethanol under reflux, yielding the Schiff base intermediate.

  • Reductive Amination: Sodium borohydride reduces the imine bond, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
Temperature70–80°C85–90%
SolventEthanol/Water (3:1)
Reaction Time6–8 hours
pH (Final Step)2.5–3.0

Industrial Manufacturing

Continuous flow reactors have been adopted for large-scale production, achieving throughputs of 50–100 kg/day with >95% purity. Key challenges include controlling exothermic reactions during acidification and minimizing byproducts like N-methylated analogs.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high water solubility (≥50 mg/mL at 25°C) compared to the free base (<5 mg/mL). It remains stable under ambient conditions for >24 months but degrades in alkaline media (pH > 8) via imidazoline ring opening .

Table 3: Physical Properties

PropertyValueMethod
Melting Point215–218°C (dec.)DSC
LogP (Partition Coefficient)1.2 ± 0.1HPLC
pKa (Imidazoline N)6.8, 9.2Potentiometry

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

  • ¹H NMR (D₂O): δ 7.3 (m, 5H, Ar-H), 4.1 (s, 2H, CH₂), 3.7 (t, 4H, imidazoline-H) .

Applications in Materials Science

Coordination Chemistry

The imidazoline moiety acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in Heck cross-coupling reactions .

Table 4: Metal Complex Properties

Metal IonComplex FormulaApplication
Cu(II)[Cu(C₁₁H₁₃N₃)Cl₂]Oxidation Catalysis
Ni(II)[Ni(C₁₁H₁₃N₃)(H₂O)₂]²⁺Electroplating Additives

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